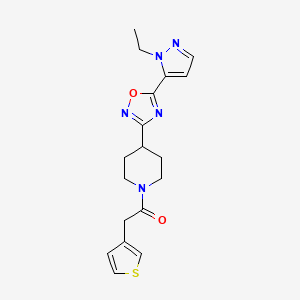

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

Formation of 1-ethyl-1H-pyrazole: This step often includes the cyclization of an appropriate precursor under acidic or basic conditions to form the pyrazole ring.

Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be achieved using reagents like acyl hydrazides and nitrile derivatives.

Attachment of Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under conditions that facilitate the formation of the piperidine ring.

Incorporation of Thiophene: The final step involves coupling the previous intermediate with thiophene under conditions that ensure the formation of the ethanone linkage.

Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions for yield and purity. Typical parameters include controlled temperature, pressure, solvent choice, and reaction times to maximize efficiency.

Analyse Des Réactions Chimiques

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

Oxidation: Exposure to oxidizing agents like hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert specific functional groups to their respective reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where different substituents are introduced onto the molecule.

Reagents and Conditions: Common reagents include organic halides, acids, bases, and metal catalysts. Reaction conditions vary widely but often include solvents such as dichloromethane or toluene and specific temperatures and pressures.

Major Products: These reactions can produce derivatives with modified functional groups that have varied physical, chemical, and biological properties.

Applications De Recherche Scientifique

Structural Formula

The molecular formula is C17H20N4O2S, and it possesses a molecular weight of approximately 348.44 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole and piperidine structures can effectively inhibit bacterial growth.

Case Study: Antimicrobial Evaluation

A study published in Molecules demonstrated the synthesis of various piperidine derivatives, which were evaluated for their antimicrobial efficacy against several strains of bacteria. The results indicated that certain derivatives exhibited comparable activity to established antimicrobial agents, suggesting their potential as new therapeutic candidates .

Central Nervous System (CNS) Disorders

The compound's structural features suggest potential applications in treating CNS disorders. Specifically, the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in conditions like obesity and cognitive impairment .

Case Study: Cognitive Enhancement

In a patent application detailing the use of similar compounds for treating cognitive disorders, it was noted that these compounds could ameliorate symptoms associated with Alzheimer's disease by modulating neuroinflammatory pathways .

Anti-inflammatory Properties

The presence of the thiophene ring may contribute to anti-inflammatory effects, which are crucial in managing chronic diseases. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.

Mécanisme D'action

The mechanism by which 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with molecular targets like enzymes or receptors, potentially influencing various biochemical pathways. The exact mechanism can vary depending on the specific application or context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

1-(4-(5-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

1-(4-(5-(1-butyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Activité Biologique

The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel derivative featuring a complex structure that integrates multiple bioactive moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A piperidine ring,

- A thiophene moiety,

- A pyrazole and oxadiazole framework.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and pyrazole groups exhibit a wide range of biological activities. These include:

- Anticancer Activity : Compounds with oxadiazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Studies suggest that pyrazole and oxadiazole derivatives possess antibacterial and antifungal activities. The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens .

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX) or other inflammatory mediators .

- Neuroprotective Effects : There is emerging evidence that certain pyrazole derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models .

Anticancer Activity

A detailed study investigated the anticancer properties of similar oxadiazole derivatives. The results indicated that these compounds exhibited moderate to high cytotoxicity against a panel of cancer cell lines, with specific mention of:

- Human lung adenocarcinoma (IC50 ~ 92.4 µM)

- Human ovarian adenocarcinoma

These findings suggest that structural modifications can enhance antiproliferative activity, making them promising candidates for further development .

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrazole-based compounds, revealing:

- Significant inhibition against Gram-positive bacteria.

- Effective antifungal activity against Candida species.

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .

Anti-inflammatory Mechanisms

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. One compound was shown to reduce TNF-alpha production in vitro, indicating its potential utility in treating inflammatory diseases .

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the efficacy of an oxadiazole derivative in inhibiting tumor growth.

- Method : In vivo studies were conducted using xenograft models.

- Results : The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent.

-

Case Study 2: Neuroprotective Effects

- Objective : To assess the neuroprotective effects in models of oxidative stress.

- Method : Primary neuronal cultures were treated with the compound followed by oxidative stress induction.

- Results : The compound reduced cell death and maintained neuronal viability, indicating neuroprotective properties .

Propriétés

IUPAC Name |

1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGWKMXLLSXOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.